molecular formula C12H17NO3S B2962571 1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine CAS No. 691381-26-7

1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine

Cat. No.: B2962571
CAS No.: 691381-26-7
M. Wt: 255.33
InChI Key: FVZRZNWXTPTMCX-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine (CAS 691381-26-7) is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 255.33 g/mol . It belongs to the class of sulfonyl pyrrolidines, a group of nitrogen-containing saturated heterocycles that are of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a highly versatile and privileged scaffold used by researchers to develop novel biologically active compounds . Its saturated, non-planar structure provides a three-dimensional coverage that allows for extensive exploration of pharmacophore space, which is crucial for achieving target selectivity and optimizing the pharmacokinetic profile of drug candidates . This specific compound, featuring a 2-methoxy-4-methylphenylsulfonyl moiety attached to the pyrrolidine nitrogen, serves as a valuable building block in organic synthesis and pharmaceutical research. Sulfonyl groups are common in compounds investigated for their potential to interact with various enzymes and biological targets. Researchers utilize such scaffolds in the design and synthesis of molecules for high-throughput screening, the development of protease inhibitors, and other metalloproteinase-targeting therapies, as related pyrrolidine derivatives have been explored in these contexts . The compound is supplied for research and development purposes only. All products are strictly for research use and are not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-methoxy-4-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10-5-6-12(11(9-10)16-2)17(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZRZNWXTPTMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-methylbenzenesulfonyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to sulfides or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy and methyl groups on the phenyl ring can enhance binding affinity and selectivity for certain targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs. electron-withdrawing groups : The methoxy and methyl groups in the target compound likely increase solubility in polar solvents compared to the nitro-substituted analog, which exhibits higher density and boiling point due to stronger intermolecular forces .

Biological Activity

1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a sulfonyl group, which is further linked to a methoxy and methyl-substituted phenyl ring. This specific arrangement contributes to its biological activity by influencing its interactions with various molecular targets.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The sulfonyl group can interact with the active sites of enzymes, potentially leading to inhibition or modulation of their activity. This interaction is crucial for the compound's role as an enzyme inhibitor.
  • Binding Affinity : The methoxy and methyl substituents enhance the binding affinity for specific receptors or enzymes, which may lead to therapeutic effects in various biological systems.

Biological Activities

This compound has been studied for several biological activities:

  • Antitumor Activity : Research indicates potential antitumor effects, with studies showing inhibition of cancer cell proliferation in vitro.
  • Metalloprotease Inhibition : The compound has been identified as a potential inhibitor of metalloproteases, which are involved in various pathological processes including cancer metastasis and tissue remodeling .
  • Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Studies : In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines. For example, a study reported a significant reduction in cell viability at concentrations as low as 10 µM .
  • Enzyme Inhibition Assays : Compounds structurally similar to this compound were tested against metalloproteases, showing IC50 values ranging from 5 to 20 µM, indicating effective inhibition .
  • Neuroprotective Assays : In models of oxidative stress-induced neuronal damage, the compound exhibited protective effects, reducing cell death by approximately 30% at a concentration of 50 µM .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeConcentration (µM)Effect
AntitumorCell Viability10Significant reduction
Metalloprotease InhibitionEnzyme Assay5-20Effective inhibition
NeuroprotectionOxidative Stress Model50Reduced cell death by 30%

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